N-ethyl-N-(propan-2-yl)carbamoyl chloride

CAS No.: 341969-98-0

Cat. No.: VC7326885

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 341969-98-0 |

|---|---|

| Molecular Formula | C6H12ClNO |

| Molecular Weight | 149.62 |

| IUPAC Name | N-ethyl-N-propan-2-ylcarbamoyl chloride |

| Standard InChI | InChI=1S/C6H12ClNO/c1-4-8(5(2)3)6(7)9/h5H,4H2,1-3H3 |

| Standard InChI Key | SVLNCPUVMJGVFR-UHFFFAOYSA-N |

| SMILES | CCN(C(C)C)C(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

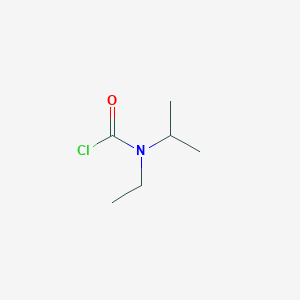

N-Ethyl-N-(propan-2-yl)carbamoyl chloride is defined by the IUPAC name N-ethyl-N-propan-2-ylcarbamoyl chloride and features a chlorocarbonyl group (-COCl) bonded to a nitrogen atom substituted with ethyl (-C₂H₅) and isopropyl (-CH(CH₃)₂) groups. The molecular structure is represented by the SMILES notation CCN(C(C)C)C(=O)Cl, which highlights the connectivity of the nitrogen center to both alkyl groups and the carbonyl chloride moiety.

Table 1: Fundamental Molecular Data

| Property | Value |

|---|---|

| CAS No. | 341969-98-0 |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

| IUPAC Name | N-ethyl-N-propan-2-ylcarbamoyl chloride |

| InChI Key | SVLNCPUVMJGVFR-UHFFFAOYSA-N |

The Standard InChI string (InChI=1S/C6H12ClNO/c1-4-8(5(2)3)6(7)9/h5H,4H2,1-3H3) provides a machine-readable representation of the compound’s stereochemistry and bonding.

Electronic and Steric Effects

The ethyl and isopropyl substituents introduce steric hindrance around the nitrogen atom, which modulates the compound’s reactivity. The isopropyl group, with its two methyl branches, creates a bulky environment that may slow down nucleophilic attack at the carbonyl carbon compared to less hindered carbamoyl chlorides. Electronic effects from the alkyl groups also slightly donate electron density via induction, potentially reducing the electrophilicity of the carbonyl carbon relative to aryl-substituted analogs.

Synthesis and Manufacturing

General Synthetic Routes

Carbamoyl chlorides are typically synthesized via the reaction of carbamates (urethanes) with chlorinating agents such as phosgene (COCl₂), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂). For N-ethyl-N-(propan-2-yl)carbamoyl chloride, the precursor carbamate would likely be N-ethyl-N-(propan-2-yl)carbamate, which undergoes chloride substitution under controlled conditions:

Comparative Insights from Analogous Compounds

Synthetic methods for structurally related carbamoyl chlorides, such as N-ethyl-N-methylcarbamoyl chloride (CAS No. 42252-34-6), provide indirect insights. For example, the latter is synthesized via the reaction of ethylmethylamine with phosgene or through the chlorination of ethylmethylcarbamate . These reactions often employ bases like pyridine to neutralize HCl byproducts and are conducted in aprotic solvents such as acetonitrile or tetrahydrofuran (THF) . While similar conditions may apply to N-ethyl-N-(propan-2-yl)carbamoyl chloride, the bulkier isopropyl group could necessitate longer reaction times or higher temperatures to achieve complete conversion.

Reactivity and Functional Applications

Acylation Reactions

The chlorocarbonyl group in N-ethyl-N-(propan-2-yl)carbamoyl chloride makes it a potent acylating agent. It reacts readily with nucleophiles such as amines, alcohols, and thiols to form carbamates, ureas, and thiocarbamates, respectively. For instance, reaction with a primary amine yields a substituted urea:

This reactivity is exploited in pharmaceutical synthesis, where carbamoyl chlorides serve as key intermediates. A notable example is the use of N-ethyl-N-methylcarbamoyl chloride in the production of rivastigmine, a cholinesterase inhibitor . Although direct applications of N-ethyl-N-(propan-2-yl)carbamoyl chloride are less documented, its structural similarity suggests potential utility in analogous drug syntheses.

Comparative Analysis with Related Carbamoyl Chlorides

Steric and Electronic Comparisons

The substitution pattern on the nitrogen atom critically influences the reactivity of carbamoyl chlorides. For example:

-

N,N-Dimethylcarbamoyl chloride: Low steric hindrance enables rapid reactions with nucleophiles.

-

N-Ethyl-N-methylcarbamoyl chloride: Moderate steric effects balance reactivity and selectivity .

-

N-Ethyl-N-(propan-2-yl)carbamoyl chloride: High steric bulk from the isopropyl group may impede nucleophilic attack, favoring reactions with less sterically demanding nucleophiles.

Thermodynamic and Kinetic Parameters

While thermodynamic data (e.g., ΔHf°) for N-ethyl-N-(propan-2-yl)carbamoyl chloride are unavailable, empirical observations of analogous compounds suggest that increased steric bulk reduces reaction rates but enhances selectivity in multi-nucleophile systems.

Future Directions and Research Opportunities

Unexplored Synthetic Applications

The compound’s potential in asymmetric synthesis remains underexplored. Its chiral nitrogen center (if resolved) could serve as a template for enantioselective reactions, though racemization via pyramidal inversion may pose challenges.

Computational Modeling

Density functional theory (DFT) studies could elucidate the electronic and steric effects of the isopropyl group on reaction pathways, aiding in the design of more efficient synthetic protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume